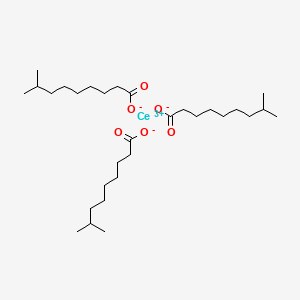
2,3-Dihydroxypropyl bromoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxypropyl bromoacetate is an organic compound with the molecular formula C5H9BrO4. It is a bromoacetate ester derivative, characterized by the presence of both hydroxyl and bromoacetate functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dihydroxypropyl bromoacetate can be synthesized through the esterification of 2,3-dihydroxypropyl alcohol with bromoacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydroxypropyl bromoacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Esterification and transesterification: The ester group can participate in reactions to form different ester derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used under controlled conditions to achieve selective oxidation.
Esterification and transesterification: Catalysts like sulfuric acid or base catalysts such as sodium hydroxide are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted amines, thiols, and ethers.
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Esterification and transesterification: Various ester derivatives are formed depending on the reactants used.
Aplicaciones Científicas De Investigación
2,3-Dihydroxypropyl bromoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-dihydroxypropyl bromoacetate involves its reactivity towards nucleophiles and electrophiles. The bromo group acts as a leaving group in nucleophilic substitution reactions, while the hydroxyl groups participate in hydrogen bonding and oxidation reactions. These interactions enable the compound to modify molecular structures and influence biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dihydroxypropyl chloroacetate
- 2,3-Dihydroxypropyl iodoacetate
- Glycidyl bromoacetate
Uniqueness
2,3-Dihydroxypropyl bromoacetate is unique due to its specific combination of hydroxyl and bromoacetate functional groups, which confer distinct reactivity patterns. Compared to its chloro and iodo analogs, the bromo derivative offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
94159-35-0 |
|---|---|
Fórmula molecular |
C5H9BrO4 |
Peso molecular |
213.03 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl 2-bromoacetate |
InChI |
InChI=1S/C5H9BrO4/c6-1-5(9)10-3-4(8)2-7/h4,7-8H,1-3H2 |
Clave InChI |
OBIZXLAEEKEFMZ-UHFFFAOYSA-N |
SMILES canónico |
C(C(COC(=O)CBr)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


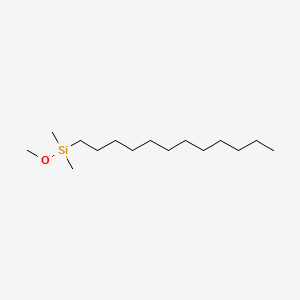
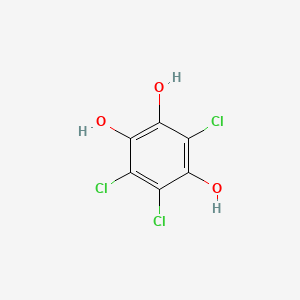
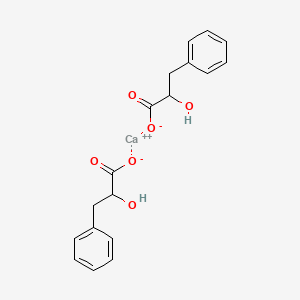
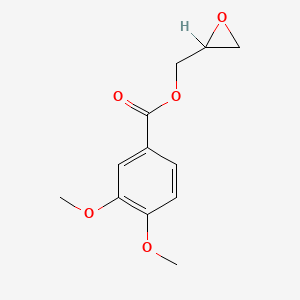
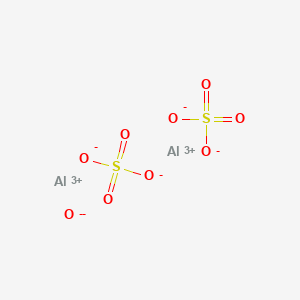

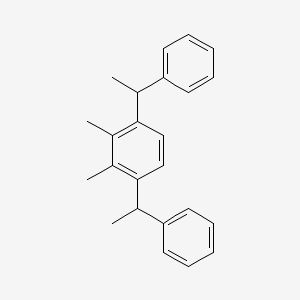
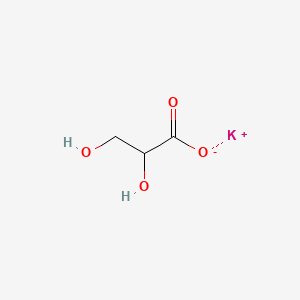
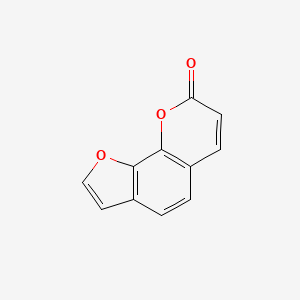

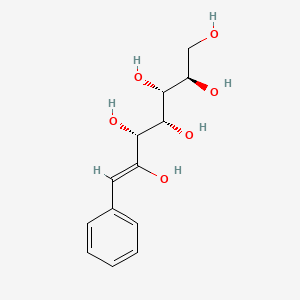

![o-[(6-Isocyanatohexyl)thio]phenyl isocyanate](/img/structure/B15176691.png)
